![molecular formula C21H20N2O2 B2535926 (1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 876882-96-1](/img/structure/B2535926.png)

(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

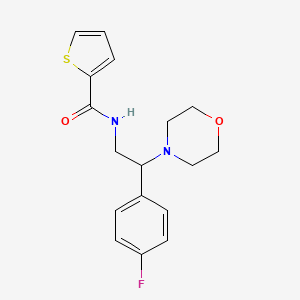

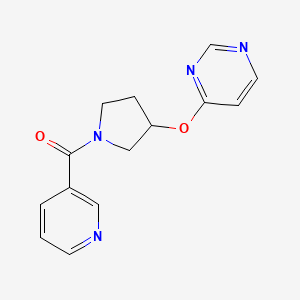

The compound (1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . It also contains a naphthalene group attached via an ether linkage and a methanol group attached to the benzimidazole ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzimidazole and naphthalene), an ether linkage, and a methanol group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Synthons for Biologically Active Compounds : Research demonstrated the utility of naphthalene ozonolysis products in synthesizing aromatic analogs of biologically active compounds, showcasing the versatility of naphthalene derivatives in drug synthesis (Kukovinets et al., 2006).

Enantioseparation by HPLC : Studies on enantioseparation of naphthalene derivatives highlight the significance of structural features and mobile phase compositions in achieving baseline separations, essential for the development of pharmaceuticals (Karakurt et al., 2012).

Cascade Reactions for Compound Synthesis : The use of naphthalenediol in cascade reactions with benzene, facilitated by aluminum halides, illustrates advanced synthetic strategies for complex organic molecules (Zhu et al., 2019).

Photophysical Properties

- Blue Emitting Fluorophores : The synthesis and study of naphthalene-based fluorophores for potential applications in organic light-emitting diodes (OLEDs) and bioimaging. These compounds exhibit strong blue and green fluorescence, contributing to the development of new materials for optical applications (Padalkar et al., 2015).

Biological Activities

DNA Binding and Cytotoxicity : Copper(II) complexes derived from benzimidazole containing naphthalene derivatives showed significant DNA binding ability and demonstrated cytotoxic effects against various cancer cell lines, indicating potential for the development of anticancer agents (Paul et al., 2015).

Antibacterial and Antifungal Activities : The synthesis of ligands based on benzimidazole and naphthaldehyde demonstrated varied biological activities, including antibacterial and antifungal effects, underlining the potential for these compounds in therapeutic applications (Al-Hakimi et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-15-21-22-18-10-3-4-11-19(18)23(21)13-6-14-25-20-12-5-8-16-7-1-2-9-17(16)20/h1-5,7-12,24H,6,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVASZRWNZSLBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCN3C4=CC=CC=C4N=C3CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine](/img/structure/B2535844.png)

![(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B2535848.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)

![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)

![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)